molecular formula C20H32Cl2N4O3P B12702772 1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl- CAS No. 145278-90-6

1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-

Cat. No.: B12702772
CAS No.: 145278-90-6
M. Wt: 478.4 g/mol
InChI Key: KXPDZLLGOCNHJE-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl- is a complex organic compound that features a piperidine ring, multiple chloroethyl groups, and a phosphinyl hydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the piperidine ring, introduction of chloroethyl groups, and the attachment of the phosphinyl hydrazono group. Each step requires specific reagents and conditions, such as:

    Formation of Piperidine Ring: This might involve cyclization reactions using amines and aldehydes.

    Introduction of Chloroethyl Groups: This could be achieved through nucleophilic substitution reactions using chloroethyl chlorides.

    Attachment of Phosphinyl Hydrazono Group: This step might involve the reaction of hydrazine derivatives with phosphinyl chlorides.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the hydrazono group.

    Reduction: Reduction reactions could target the chloroethyl groups or the phosphinyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it might be studied for its interactions with cellular components, such as proteins or nucleic acids, potentially leading to the development of new drugs.

Medicine

In medicine, the compound could be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of chloroethyl groups, which are known for their alkylating properties.

Industry

Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as a chemotherapeutic agent, it might alkylate DNA, leading to the disruption of DNA replication and cell death. The molecular targets could include DNA, RNA, or specific proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

  • **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)phenyl)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
  • **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methoxyphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

145278-90-6

Molecular Formula

C20H32Cl2N4O3P

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C20H32Cl2N4O3P/c1-16-6-8-18(9-7-16)29-30(28,25(12-10-21)13-11-22)24-23-17-14-19(2,3)26(27)20(4,5)15-17/h6-9H,10-15H2,1-5H3,(H,24,28)

InChI Key

KXPDZLLGOCNHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(NN=C2CC(N(C(C2)(C)C)[O])(C)C)N(CCCl)CCCl

Origin of Product

United States

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